molecular formula C7H15Br2N B2928085 1-(2-Bromoethyl)-2-methylpyrrolidine;hydrobromide CAS No. 2287335-34-4

1-(2-Bromoethyl)-2-methylpyrrolidine;hydrobromide

Cat. No.: B2928085
CAS No.: 2287335-34-4
M. Wt: 273.012
InChI Key: GESRNXSRMWKUJY-UHFFFAOYSA-N
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Description

The compound “1-(2-Bromoethyl)-2-methylpyrrolidine;hydrobromide” is a type of organic compound. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “2-Bromoethyl” and “2-methyl” parts suggest that it has a bromine atom and a methyl group attached to the second carbon in the ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as nucleophilic substitution or addition . For example, the synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Scientific Research Applications

Crystallographic Studies and pH-Dependent Transformations

1-(2-Bromoethyl)-2-methylpyrrolidine hydrobromide has been studied for its crystallographic properties and pH-dependent transformations. In a study on similar compounds, it was found that different hydrogen bond types in the structure can significantly affect thermal stability. The ability of these structures to transform under varying pH conditions was observed, highlighting their potential in pH-responsive materials and applications in understanding crystallography and molecular interactions (Tong et al., 2018).

Bromination and Aziridination in Organic Synthesis

The compound's analogs have been utilized in the bromination of organic molecules, an essential step in many synthetic processes. One study discussed the formation of bromomethylpyrrolidines, a crucial intermediate in the synthesis of various organic compounds (Horning & Muchowski, 1974). Additionally, its use in aziridination, an important reaction for introducing nitrogen into molecules, has been reported (Jain, Sain, & Joseph, 2006).

Corrosion Inhibition in Industrial Applications

Derivatives of 1-(2-Bromoethyl)-2-methylpyrrolidine hydrobromide have been evaluated for their effectiveness as corrosion inhibitors, particularly in the oil and gas industry. Their ability to prevent corrosion in carbon steel pipelines showcases their potential in industrial applications (Hegazy et al., 2016).

Environmental Applications

The compound and its derivatives show promise in environmental applications, such as CO2 capture. A study discussed the synthesis of a new ionic liquid from similar bromide salts for efficiently capturing CO2, demonstrating potential in addressing environmental concerns like greenhouse gas emissions (Bates et al., 2002).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit enzymes such as arginase 1 and 2 (arg1 and arg2), which play a crucial role in cancer immunotherapy .

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets by forming a sigma-bond, generating a positively charged intermediate . This interaction could lead to changes in the target’s function, thereby affecting the biological processes in which the target is involved.

Biochemical Pathways

If we consider its potential targets (arg1 and arg2), it could be involved in the regulation of arginine metabolism and the urea cycle . The downstream effects could include changes in cell proliferation and immune response, particularly in the context of cancer immunotherapy.

Pharmacokinetics

Similar compounds have been found to have good oral bioavailability . The impact on bioavailability would depend on factors such as the compound’s stability, solubility, and the presence of transporters in the body.

Result of Action

Based on the potential targets and pathways, it could potentially inhibit the growth of cancer cells and modulate immune responses .

Properties

IUPAC Name

1-(2-bromoethyl)-2-methylpyrrolidine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrN.BrH/c1-7-3-2-5-9(7)6-4-8;/h7H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESRNXSRMWKUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1CCBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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